Triiodothyronine glucuronide

Endocrinology Pharmacokinetics Plasma Binding

Quantifying thyroid hormone metabolites? T4G co-elutes with rT3; T3S is rapidly deiodinated. Triiodothyronine glucuronide (T3G, CAS 29919-72-0) solves these challenges: • Well-resolved HPLC peak, fully separated from T3, T4, and sulfate conjugates in a single run. • High metabolic stability in hepatocyte cultures-no further metabolism, ensuring accurate UGT activity measurement. • 50% higher dialyzable fraction vs. T3S for valid pharmacokinetic modeling. Authenticated reference material for robust LC-MS/MS method development and enterohepatic recirculation studies.

Molecular Formula C21H20I3NO10
Molecular Weight 827.1 g/mol
CAS No. 29919-72-0
Cat. No. B1227999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiodothyronine glucuronide
CAS29919-72-0
SynonymsT3G
triiodothyronine glucuronide
Molecular FormulaC21H20I3NO10
Molecular Weight827.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C21H20I3NO10/c22-9-6-8(33-17-10(23)3-7(4-11(17)24)5-12(25)19(29)30)1-2-13(9)34-21-16(28)14(26)15(27)18(35-21)20(31)32/h1-4,6,12,14-16,18,21,26-28H,5,25H2,(H,29,30)(H,31,32)/t12-,14-,15-,16+,18-,21+/m0/s1
InChIKeyYYFGGGCINNGOLE-ZDXOGFQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triiodothyronine Glucuronide: Critical Metabolite Reference Standard


Triiodothyronine glucuronide (T3G, CAS 29919-72-0) is the primary glucuronidated metabolite of the active thyroid hormone triiodothyronine (T3), formed endogenously in the liver via UDP-glucuronosyltransferase (UGT) enzymes [1]. As a phase II conjugation product, T3G exhibits significantly altered physicochemical properties relative to its parent aglycone, including a predicted water solubility of 0.067 g/L (ALOGPS), which is substantially higher than that of T3 (3.958 mg/L at 37°C) [2][3]. This compound serves as an essential analytical reference standard for studies investigating thyroid hormone metabolism, enterohepatic recirculation, and the role of conjugative pathways in endocrine regulation [4].

Metabolite reference standard for thyroid hormone phase II metabolism studies
Analytical standard for LC-MS/MS method development and glucuronide conjugate identification
Higher aqueous solubility than parent T3 supports in vitro assay preparation

Why T3 Glucuronide Cannot Be Substituted in Bioanalysis


Substituting Triiodothyronine glucuronide (T3G) with the unconjugated parent hormone T3 or the alternative sulfate conjugate T3S is analytically and biologically invalid. These compounds exhibit distinct chromatographic retention behaviors [1], differential plasma protein binding affinities [2], and divergent metabolic fates in both in vitro and in vivo systems [3]. For instance, T3G demonstrates a dialyzable fraction of 0.33 ± 0.07% in human plasma, which is similar to T3 (0.31 ± 0.04%) but markedly different from T3S (0.22 ± 0.02%) [2]. Furthermore, while T3G remains stable in hepatocyte cultures, T3S is rapidly deiodinated, precluding its use as a reliable proxy in metabolic flux studies [3]. These quantifiable divergences necessitate the procurement and use of authenticated T3G reference material for any rigorous investigation involving thyroid hormone conjugation or excretion pathways.

T3 Glucuronide
T3S / T3 / T4G
Plasma Protein Binding
Higher free fraction than T3S, similar to parent T3
T3S has markedly lower free fraction; T3 shares similar binding but different metabolic fate
Chromatographic Resolution
Resolved from T3, T4, and sulfate conjugates by HPLC alone
T3S may co-elute; T4G co-elutes with rT3, requiring additional separation
Metabolic Stability
Stable in hepatocyte cultures
T3S is rapidly deiodinated; T3 undergoes ongoing conjugation

T3 Glucuronide vs. Comparators: Quantitative Evidence Guide


Plasma Protein Binding: T3G vs. T3S

In human plasma, T3G exhibits a dialyzable fraction that is 50% higher than that of T3S, indicating substantially lower protein binding and greater free fraction availability [1]. This contrasts sharply with the behavior of T4 conjugates, where glucuronidation markedly reduces binding, demonstrating that the impact of conjugation is hormone-specific.

Plasma Protein Binding
Head-to-head
~50% higher dialyzable fraction vs T3S (0.33% vs 0.22%)
Supports free hormone assay context
Human plasma, equilibrium dialysis, n=6
Endocrinology Pharmacokinetics Plasma Binding

Chromatographic Resolution by HPLC

T3G can be unequivocally resolved from T3, T3S, and other thyronines using a single HPLC method, a unique analytical advantage not shared by T4G, which co-elutes with reverse T3 (rT3) and requires a secondary Sephadex G25 step for complete separation [1]. This distinct elution pattern on both HPLC and Sephadex G25 chromatography enables reliable quantification without the need for complex multi-dimensional separation techniques.

Chromatographic Resolution
Method context
T3G resolves in 1D HPLC; T4G requires 2D (HPLC + Sephadex G25)
Supports LC-MS/MS method development
Reversed-phase HPLC
Analytical Chemistry Bioanalysis Chromatography

In Vitro Metabolic Stability in Hepatocytes

In primary rat hepatocyte cultures, T3G demonstrates high metabolic stability, undergoing no further detectable metabolism over the course of the study. In direct contrast, T3S is rapidly and extensively deiodinated by the type I iodothyronine deiodinase enzyme, leading to significant loss of the parent conjugate [1]. This differential stability has profound implications for the design of in vitro metabolism studies.

In Vitro Metabolic Stability
Reported
T3G stable in hepatocytes; T3S rapidly deiodinated
Supports UGT activity assay selection
Rat hepatocyte cultures
Drug Metabolism In Vitro Toxicology Hepatocyte Models

Biliary Excretion Kinetics

In rats, T3G is the major biliary metabolite of T3 under normal physiological conditions. Its excretion is extremely rapid, with 88% of an intravenous dose appearing in the bile within just 1 hour [1]. This contrasts with T3S, where only 20% is excreted within 4 hours in control animals, though this can be greatly increased (to 75%) by pharmacological inhibition of type I deiodinase [1]. These data establish T3G as the quantitatively dominant and kinetically distinct conjugate for biliary elimination.

Biliary Excretion Kinetics
Reported
88% excreted in bile within 1 h (vs 20% T3S in 4 h)
Supports biliary excretion model context
Rat iv administration
Biliary Excretion Enterohepatic Circulation Pharmacokinetics

Validated Research Applications for T3 Glucuronide


LC-MS/MS Method Development for Thyroid Hormone Panels

T3G serves as a superior analytical standard for developing and validating LC-MS/MS methods aimed at quantifying thyroid hormone metabolites in biological matrices. Its unique and well-resolved HPLC elution profile, which allows for clear separation from T3, T4, and their sulfate conjugates in a single chromatographic run, simplifies method development and enhances assay robustness [1]. This contrasts with T4G, which co-elutes with rT3 and necessitates additional separation steps, making T3G a more efficient and reliable choice for inclusion in multiplexed assays.

UGT Activity and Induction Assays

T3G is the definitive end-product for in vitro assays designed to measure the glucuronidation activity of specific UGT isoforms, particularly UGT1A8, UGT1A10, UGT1A3, and UGT1A1, toward thyroid hormones [1]. Its high metabolic stability in hepatocyte cultures, where it undergoes no further metabolism, ensures that its formation rate accurately reflects UGT activity without being confounded by downstream degradation [2]. This is a critical advantage over T3S, which is rapidly deiodinated and would therefore underestimate the true rate of conjugation.

Enterohepatic Circulation Studies

As the major and most rapidly excreted biliary metabolite of T3, accounting for the majority of T3 conjugate in bile under normal conditions, T3G is the essential analytical probe for tracing the enterohepatic recirculation of thyroid hormones [1]. Studies utilizing radiolabeled T3G have demonstrated its rapid biliary excretion (88% within 1 hour) and its subsequent hydrolysis by gut microflora to liberate T3 for reabsorption [2]. T3S, in contrast, is a minor component whose excretion is highly variable and dependent on the functional status of type I deiodinase, making it unsuitable for this application.

Differentiating Glucuronidation vs. Sulfation Pathways

The distinct plasma protein binding characteristics of T3G and T3S provide a quantitative basis for differentiating these two parallel pathways of thyroid hormone conjugation. The 50% higher dialyzable fraction of T3G relative to T3S in human plasma [1] means that these conjugates will have different distribution volumes and clearance rates. Therefore, accurate quantification of both analytes, using authentic reference standards, is essential for constructing valid pharmacokinetic models that distinguish the contributions of glucuronidation versus sulfation to overall thyroid hormone disposition.

Application
Selection Property
Validation Focus
LC-MS/MS method development for thyroid hormone panels
Chromatographic resolution
Separation from parent hormone and sulfate conjugates
UGT activity and induction assays
Metabolic stability in hepatocyte models
No further metabolism after formation
Enterohepatic circulation studies
Biliary excretion profile
Rapid conjugate elimination
Differentiating glucuronidation vs. sulfation pathways
Plasma protein binding affinity
Free fraction availability differences

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